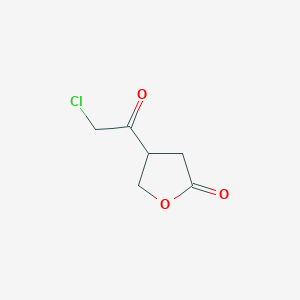

4-(2-Chloroacetyl)oxolan-2-one

Beschreibung

4-(2-Chloroacetyl)oxolan-2-one is a bicyclic compound featuring a tetrahydrofuran-2-one (oxolan-2-one) ring substituted at the 4-position with a 2-chloroacetyl group. The chloroacetyl moiety introduces significant electrophilic character, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity stems from the labile chlorine atom and the ketone functionality, enabling participation in nucleophilic substitution, condensation, and cyclization reactions.

Eigenschaften

CAS-Nummer |

131953-06-5 |

|---|---|

Molekularformel |

C6H7ClO3 |

Molekulargewicht |

162.57 g/mol |

IUPAC-Name |

4-(2-chloroacetyl)oxolan-2-one |

InChI |

InChI=1S/C6H7ClO3/c7-2-5(8)4-1-6(9)10-3-4/h4H,1-3H2 |

InChI-Schlüssel |

MUCZGZBODIABCQ-UHFFFAOYSA-N |

SMILES |

C1C(COC1=O)C(=O)CCl |

Kanonische SMILES |

C1C(COC1=O)C(=O)CCl |

Synonyme |

2(3H)-Furanone, 4-(chloroacetyl)dihydro- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Oxolan-2-one Derivatives

| Compound | CAS Number | Molecular Weight | Substituent | Reactivity Profile | Key Applications |

|---|---|---|---|---|---|

| This compound | Not provided | ~178.59* | –COCH₂Cl | Nucleophilic acylation | Pharma intermediates |

| 4-(Chloromethyl)oxolan-2-one | 2463-45-8 | 136.57 | –CH₂Cl | SN2 alkylation | Polymer synthesis |

| Pilocarpine (PIL) | 92-13-7 | 244.29 | –CH₂(imidazole) | Cholinergic agonism | Glaucoma treatment |

| 5-(Bromomethyl)oxolan-2-one | Not provided | 181.01 | –CH₂Br | Alkylation reactions | Organic synthesis |

*Calculated based on formula C₆H₇ClO₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.